molecular formula C17H23N5O2 B13929962 Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate

Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate

Cat. No.: B13929962
M. Wt: 329.4 g/mol
InChI Key: KWSRTTMAFGJPQT-UHFFFAOYSA-N
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Description

Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and an aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. For example, the synthesis may involve the following steps:

    Amination: Introduction of the amino group to the pyrimidine ring.

    Protection: Use of tert-butyl carbamate to protect the amino group.

    Coupling: Coupling of the protected aminopyrimidine with the phenyl ring.

    Deprotection: Removal of the protecting group to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-aminobenzyl)carbamate
  • Tert-butyl (2-((4-aminopyrimidin-5-yl)amino)ethyl)carbamate
  • Tert-butyl (4-ethynylphenyl)carbamate

Uniqueness

Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate is unique due to its specific structure, which combines the properties of carbamates and aminopyrimidines. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl N-[2-[4-[(4-aminopyrimidin-2-yl)amino]phenyl]ethyl]carbamate

InChI

InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)20-10-8-12-4-6-13(7-5-12)21-15-19-11-9-14(18)22-15/h4-7,9,11H,8,10H2,1-3H3,(H,20,23)(H3,18,19,21,22)

InChI Key

KWSRTTMAFGJPQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC2=NC=CC(=N2)N

Origin of Product

United States

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